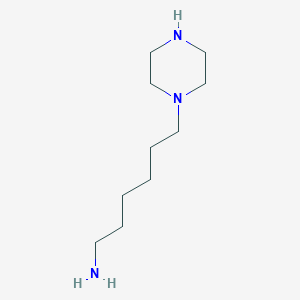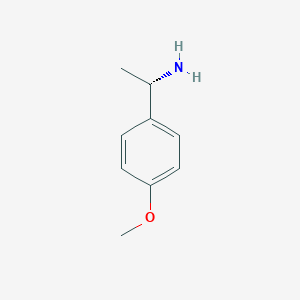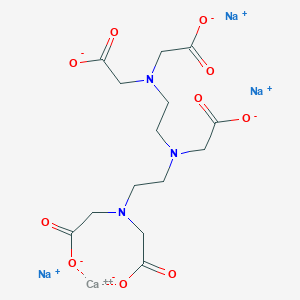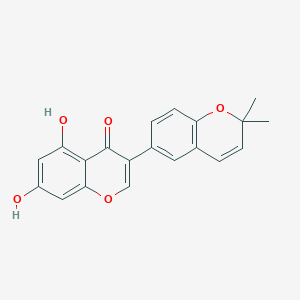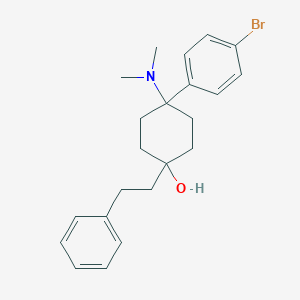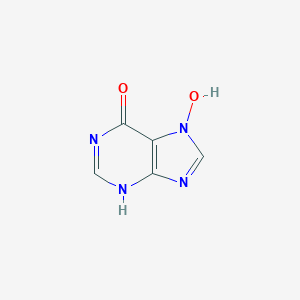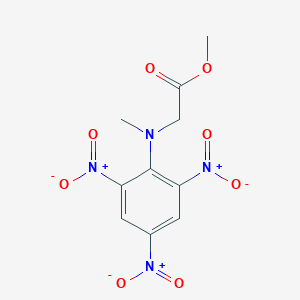
1,3-Bis(4-Methoxyphenyl)-1,3-propandion
Übersicht
Beschreibung
1,3-Bis(4-methoxyphenyl)-1,3-propanedione is a reagent in the preparation of hydroxyphenyl alkenyl isoxazoles which has estrogen receptor-alpha binding affinity.
1,3-Bis(4-methoxyphenyl)-1,3-propanedione is a diketone. It is formed as an intermediate during the synthesis of bisphenols.
Wissenschaftliche Forschungsanwendungen
Kristalltechnik und Materialwissenschaften
1,3-Bis(4-Methoxyphenyl)-1,3-propandion: wurde bei der Erzeugung kristalliner Materialien mit vorhersagbarer molekularer Anordnung eingesetzt. Dies ist ein entscheidendes Ziel in der Kristalltechnik, bei der Materialien mit gewünschten physikalischen und chemischen Eigenschaften für bestimmte Anwendungen entworfen werden . Die Fähigkeit der Verbindung, durch intermolekulare Wechselwirkungen wie Wasserstoffbrückenbindungen Mehrkomponentenkristalle zu bilden, macht sie wertvoll für die Herstellung von Materialien mit maßgeschneiderten Eigenschaften.
Organische Synthese und Katalyse
In der organischen Chemie dient This compound als Reaktant bei der Synthese verschiedener bioaktiver Verbindungen. Seine Rolle bei der Michael-Addition von N-Heterocyclen an Chalkone unterstreicht seine Bedeutung bei der Entwicklung neuer katalytischer Verfahren für eine nachhaltige organische Synthese .
Pharmazeutische Forschung
Diese Verbindung ist ein Ausgangsmaterial bei der Synthese von Propylpyrazoltriol (PPT), einer Verbindung, die in der pharmazeutischen Forschung von Interesse ist. PPT und seine Derivate werden auf ihre potenziellen therapeutischen Anwendungen untersucht, was die Bedeutung von This compound bei der Entwicklung neuer Medikamente hervorhebt .
Ligandenchemie
This compound: wirkt als Ligand bei der Synthese komplexer Metallcluster, wie z. B. Eisen(III)-Oxo-Cluster. Diese Cluster werden auf ihre magnetischen Eigenschaften und potenziellen Anwendungen in der Materialwissenschaft untersucht .
Zwischenprodukt bei der Bisphenolsynthese
Als Zwischenprodukt bei der Synthese von Bisphenolen trägt This compound zur Produktion von Polymeren und Kunststoffen bei. Bisphenole sind Schlüsselkomponenten bei der Herstellung von Polycarbonatkunststoffen und Epoxidharzen, die in der Industrie weit verbreitet sind .
Forschung in der heterocyclischen Chemie
Die Verbindung ist an der Untersuchung der heterocyclischen Chemie beteiligt, wo sie zur Herstellung heterocyclischer Verbindungen mit potenziellen Anwendungen als Fungizide, Bakterizide und Herbizide verwendet wird. Seine strukturellen Merkmale erleichtern die Bindung an Zielmoleküle, was es zu einer wertvollen Verbindung in der Agrarchemie macht .
Wirkmechanismus
Eigenschaften
IUPAC Name |
1,3-bis(4-methoxyphenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMDORSUZRRMFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066363 | |
| Record name | 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18362-51-1 | |
| Record name | 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18362-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p,p'-Dimethoxydibenzoylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18362-51-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanedione, 1,3-bis(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(4-methoxyphenyl)propane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P,P'-DIMETHOXYDIBENZOYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHJ6BAP8SZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione in the synthesis of large iron(III)-oxo clusters?
A1: 1,3-Bis(4-methoxyphenyl)-1,3-propanedione (abbreviated as Hpmdbm in the paper) acts as a ligand in the synthesis of the iron(III)-oxo cluster [NaFe6(OCH3)12(pmdbm)6]ClO4 []. It coordinates to the iron(III) centers through its oxygen atoms, contributing to the overall structure and properties of the cluster.
Q2: How does the structure of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione influence the magnetic anisotropy of the iron(III)-oxo cluster?
A2: While 1,3-Bis(4-methoxyphenyl)-1,3-propanedione itself doesn't possess inherent magnetic anisotropy, its coordination geometry around the iron(III) ions significantly influences the single-ion anisotropy of the metal centers []. This single-ion anisotropy, in turn, contributes to the overall magnetic anisotropy of the [NaFe6(OCH3)12(pmdbm)6]ClO4 cluster, as evidenced by experimental techniques like HF-EPR and HF-CTM.
Q3: Can 1,3-Bis(4-methoxyphenyl)-1,3-propanedione be used as a building block for other types of materials?
A3: Yes, 1,3-Bis(4-methoxyphenyl)-1,3-propanedione serves as a precursor in the synthesis of 1,3,4,6-tetrakis(4'-methoxyphenyl)-2λ4δ2-thieno[3,4-c]thiophene []. This compound exhibits interesting electrochemical properties, undergoing two reversible one-electron oxidation stages. This highlights the versatility of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione as a building block for various organic compounds with potential applications in materials science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
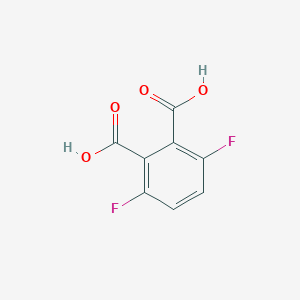
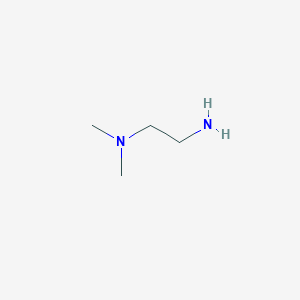
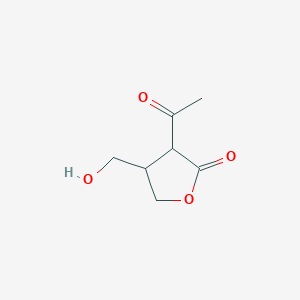
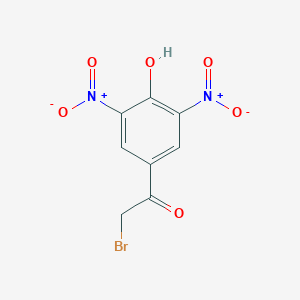
![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)
